molecular formula C3H7N2O3P B029019 Dimethyl (diazomethyl)phosphonate CAS No. 27491-70-9

Dimethyl (diazomethyl)phosphonate

Cat. No. B029019
CAS RN: 27491-70-9
M. Wt: 150.07 g/mol
InChI Key: QUZMIAJIRIZFQN-UHFFFAOYSA-N
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Description

Dimethyl (diazomethyl)phosphonate is a versatile chemical reagent involved in various organic syntheses, offering a pathway to complex molecular structures through relatively simple procedures. Its unique chemical behavior facilitates the creation of compounds with significant applications in materials science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

The synthesis of Dimethyl (diazomethyl)phosphonate is described as a concise and efficient one-pot process, which includes the generation of an azide transfer agent, diazotransfer to dimethyl (2-oxopropyl)phosphonate, and methanolysis followed by a simple extraction protocol. This synthesis method emphasizes the importance of facile access to the reagent for the homologation of aldehydes to alkynes, showcasing the reagent's utility in extending carbon chains with precision and efficiency (Maehr, Uskoković, & Schaffner, 2008).

Molecular Structure Analysis

Although specific studies detailing the molecular structure analysis of Dimethyl (diazomethyl)phosphonate were not identified, the general structural features can be inferred from its synthesis and reactivity profiles. The presence of diazomethyl and phosphonate groups indicates a molecule that can engage in a variety of chemical transformations, leveraging the electrophilic character of the diazo group and the nucleophilicity of the phosphonate.

Chemical Reactions and Properties

Dimethyl (diazomethyl)phosphonate participates in diverse chemical reactions, including the formation of glyco-1-ynitols derivatives from aldose derivatives, highlighting its ability to tolerate free hydroxyl groups and facilitate one-step syntheses. The compound also engages in the homologation of aldehydes to alkynes in a single-step process, even in nonprotic solvents with mild bases, and can be involved in asymmetric cyclization/nucleophilic tandem reactions for the synthesis of functional isochromenes (Thiery, Fréchou, & Demailly, 2000).

Physical Properties Analysis

The physical properties of Dimethyl (diazomethyl)phosphonate, such as solubility, boiling point, and density, are critical for its application in synthesis. These properties determine the conditions under which the compound can be stored and used, affecting its reactivity and stability. While specific data were not provided, these properties generally align with those of similar organophosphorus compounds, which are typically liquid at room temperature and soluble in common organic solvents.

Chemical Properties Analysis

Dimethyl (diazomethyl)phosphonate's chemical properties are characterized by its reactivity towards various functional groups and its role in facilitating nucleophilic addition reactions, cycloadditions, and homologation processes. Its ability to act as a reagent for the synthesis of complex molecules from simpler precursors underscores its utility in organic synthesis. The compound's versatility is further demonstrated in its use for the synthesis of phosphine-containing phthalans and aminocyclopropanephosphonic acids, highlighting its broad applicability in the synthesis of organophosphorus compounds (Wei, Chen, & Peng, 2020); (Goulioukina, Makukhin, & Beletskaya, 2011).

Scientific Research Applications

Seyferth-Gilbert Homologation

  • Scientific Field: Organic Chemistry
  • Application Summary: The Seyferth-Gilbert Homologation is a base-promoted reaction of dimethyl (diazomethyl)phosphonate with aldehydes and aryl ketones at low temperatures, providing a synthesis of alkynes .
  • Methods of Application: The deprotonated Seyferth-Gilbert reagent adds to the carbonyl compound forming an alkoxide that closes to give an oxaphosphetane. A cycloelimination yields a stable dimethyl phosphate anion and a diazoalkene. Upon warming of the reaction mixture to room temperature, loss of nitrogen gives a vinylidene carbene that yields the desired alkyne after 1,2-migration of one of the substituents .
  • Results or Outcomes: This method allows the conversion of base-labile substrates such as enolizable aldehydes, which would tend to undergo aldol condensation under the Seyferth-Gilbert conditions .

Synthesis of Cyclopropylphosphonates

  • Scientific Field: Biochemistry
  • Application Summary: Dimethyl (diazomethyl)phosphonate is used in a highly stereoselective strategy for olefin cyclopropanation in the presence of a phosphonyl diazo reagent as a carbene precursor .
  • Methods of Application: The methodology enables the efficient transformation of a broad range of vinylarene substrates at a preparative scale with up to 99% de and ee .
  • Results or Outcomes: This work expands the range of synthetically useful, enzyme-catalyzed transformations and paves the way to the development of metalloprotein catalysts for abiological carbene transfer reactions involving non-canonical carbene donor reagents .

Diazo Transfer Reactions

  • Scientific Field: Organic Chemistry
  • Application Summary: Dimethyl (diazomethyl)phosphonate can act as a diazo transfer agent, introducing the diazomethyl group (-CHN₂) onto various substrates.
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source.
  • Results or Outcomes: The outcomes of this application are not specified in the source.

Synthesis of Enol Ethers

  • Scientific Field: Organic Chemistry
  • Application Summary: Dimethyl (diazomethyl)phosphonate can be used in the synthesis of enol ethers .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

Components in Polymers

  • Scientific Field: Polymer Chemistry
  • Application Summary: Phosphonates, including Dimethyl (diazomethyl)phosphonate, have diverse utility and are used as components of polymers in paints and adhesives .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

Synthesis of Enol Ethers

  • Scientific Field: Organic Chemistry
  • Application Summary: Dimethyl (diazomethyl)phosphonate can be used in the synthesis of enol ethers .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

Components in Polymers

  • Scientific Field: Polymer Chemistry
  • Application Summary: Phosphonates, including Dimethyl (diazomethyl)phosphonate, have diverse utility and are used as components of polymers in paints and adhesives .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

Synthesis of Spirocyclic Oxindoles

  • Scientific Field: Organic Chemistry
  • Application Summary: Dimethyl (diazomethyl)phosphonate is used in a methodology that accesses enantioenriched spirocyclic cyclopropanes through a 1,3-dipolar cycloaddition between dimethyl (diazomethyl)phosphonate and 3-ylideneoxindoles .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this application are not specified in the source .

Safety And Hazards

When handling Dimethyl (diazomethyl)phosphonate, it is advised to avoid all personal contact, including inhalation . It should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided .

properties

IUPAC Name

diazo(dimethoxyphosphoryl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N2O3P/c1-7-9(6,8-2)3-5-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZMIAJIRIZFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C=[N+]=[N-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408487
Record name Dimethyl (diazomethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (diazomethyl)phosphonate

CAS RN

27491-70-9
Record name Dimethyl (diazomethyl)phosphonate
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Record name 27491-70-9
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Record name Dimethyl (diazomethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL (DIAZOMETHYL)PHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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